Anti-CMV Activity of CBMicro_010679 Compared to Clinical Nucleoside Analogs
CBMicro_010679 demonstrates anti-CMV activity with an IC50 of 6.6 μM . This activity is positioned within the range of the standard anti-CMV agent ganciclovir, which has reported IC50 values from 0.08 to 22.94 μM across various studies [1], and is significantly more potent than foscarnet, which has an IC50 of 120 μM against the CMV AD169 strain . As a non-nucleoside agent, CBMicro_010679 may retain activity against some ganciclovir-resistant strains that harbor UL97 kinase mutations, a key mechanism of resistance [2].
| Evidence Dimension | In vitro anti-CMV activity (IC50) |
|---|---|
| Target Compound Data | 6.6 μM |
| Comparator Or Baseline | Ganciclovir: 0.08–22.94 μM (range) [1]; Foscarnet: 120 μM (CMV AD169) |
| Quantified Difference | CBMicro_010679 (6.6 μM) vs. Foscarnet (120 μM): 18-fold more potent. CBMicro_010679 vs. Ganciclovir: within the reported sensitive range (<7 μM) [1]. |
| Conditions | Viral inhibition assays; specific cell lines not detailed in the primary source . |
Why This Matters
This potency profile allows researchers to use CBMicro_010679 as an alternative anti-CMV agent, particularly in models of nucleoside analog resistance or when a non-nucleoside mechanism is required.
- [1] Valganciclovir. (2022). FDA Package Insert. Retrieved from https://medlibrary.org/lib/rx/meds/valganciclovir/page/7/ View Source
- [2] Lurain, N. S., & Chou, S. (2010). Antiviral drug resistance of human cytomegalovirus. Clinical microbiology reviews, 23(4), 689–712. View Source
